molecular formula C11H13F2N B1488706 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine CAS No. 2098052-63-0

3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine

Cat. No.: B1488706
CAS No.: 2098052-63-0
M. Wt: 197.22 g/mol
InChI Key: CJUUDOPQRXOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN·HCl . It has a molecular weight of 201.7 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CNCC1C2=CC=CC=C2F.Cl . This notation represents the structure of the molecule in a linear format.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are primarily involved in synthesis and structural characterization studies. For instance, research conducted by Sharma et al. (2013) focuses on the synthesis, characterization, and crystal structure of a related compound, highlighting its planar molecular structure except for one of the pyrrolidine rings, which adopts an envelope conformation. This work emphasizes the importance of such compounds in understanding molecular conformations and intermolecular interactions (Ratika Sharma et al., 2013).

Chemical Sensing

Derivatives of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine are used in developing chemical sensors. A study by Maity and Govindaraju (2010) demonstrates the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate for selective sensing of Al(3+) ions, showcasing the potential of fluorophenyl-pyrrolidine derivatives in creating selective chemosensors (D. Maity & T. Govindaraju, 2010).

Organic Catalysis

Fluorinated derivatives are also explored for their use in catalysis. A study by Sparr et al. (2009) investigates the application of a fluorinated organocatalyst derived from pyrrolidine, highlighting its effectiveness in asymmetric synthesis processes. This underscores the role of fluorinated pyrrolidine derivatives in enhancing catalytic efficiency and selectivity (C. Sparr et al., 2009).

Properties

IUPAC Name

3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-5-8-6-14-7-10(8)9-3-1-2-4-11(9)13/h1-4,8,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUUDOPQRXOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 3
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 4
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 5
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 6
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine

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